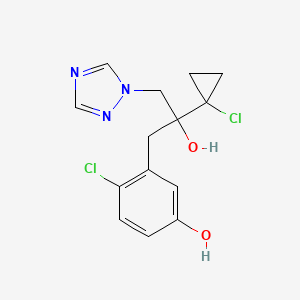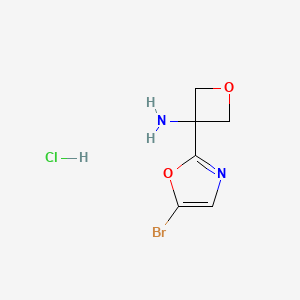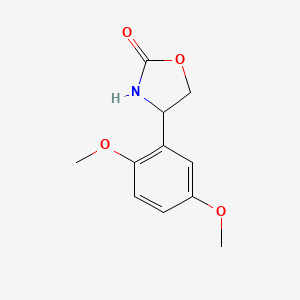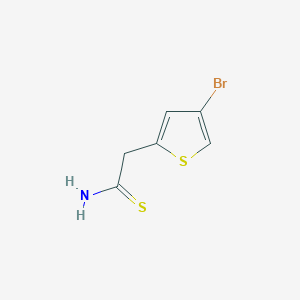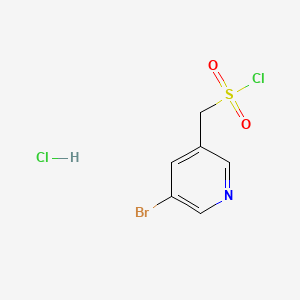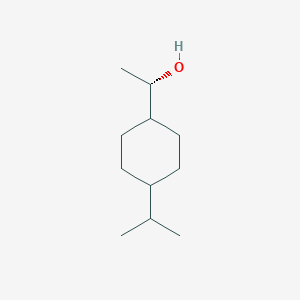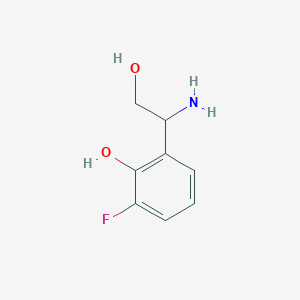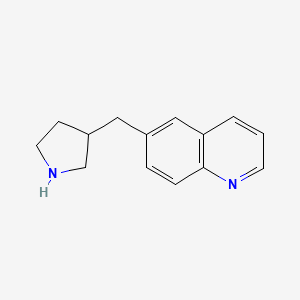
6-(Pyrrolidin-3-ylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal chemistry and industrial processes. The addition of a pyrrolidin-3-ylmethyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde under basic conditions . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the pyrrolidin-3-ylmethyl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as amino, hydroxyl, and halogen substituents .
Applications De Recherche Scientifique
6-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting enhanced pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical stability and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
6-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2 |
Clé InChI |
GGKQIJRCZXSVTK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



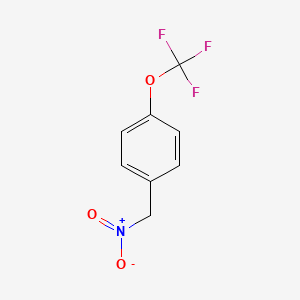
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
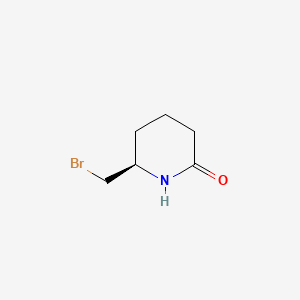

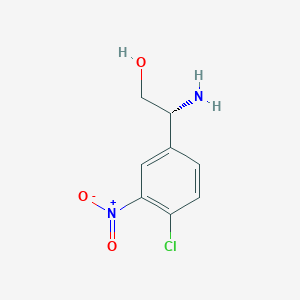
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
